

Application Note: Detection of ATR Degradation

by Abd110 via Western Blot

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Compound of Interest		
Compound Name:	Abd110	
Cat. No.:	B12379177	Get Quote

Audience: Researchers, scientists, and drug development professionals.

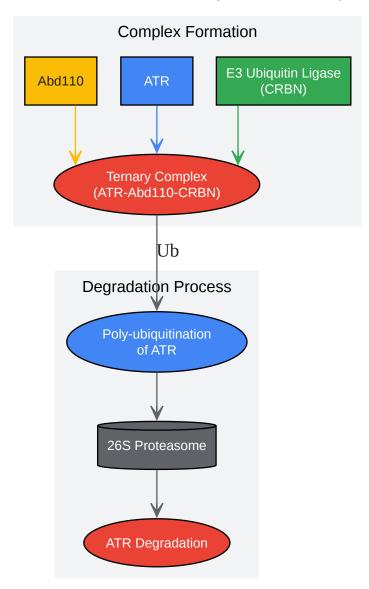
Introduction

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response and replication stress checkpoints.[1] Its role in maintaining genomic stability makes it a compelling target in cancer therapy.[1] **Abd110**, also known as Ramotac-1 or compound 42i, is a first-in-class Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ATR.[2][3] This molecule is derived from the ATR inhibitor VE-821 and recruits the E3 ubiquitin ligase component cereblon (CRBN) to ATR, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3] This application note provides a detailed protocol for detecting **Abd110**-mediated ATR degradation in cancer cell lines using Western blotting.

Signaling Pathway of Abd110-Mediated ATR Degradation

Abd110 functions as a molecular bridge, bringing ATR into proximity with the E3 ubiquitin ligase complex containing CRBN. This induced proximity facilitates the transfer of ubiquitin molecules to ATR. The resulting polyubiquitinated ATR is then recognized and degraded by the proteasome. This targeted degradation is selective for ATR, with minimal effects on related kinases such as ATM and DNA-PKcs.[1][4]





Abd110-Mediated ATR Degradation Pathway

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Caption: **Abd110** facilitates the formation of a ternary complex between ATR and the E3 ligase CRBN, leading to ATR ubiquitination and proteasomal degradation.

Experimental Protocol: Western Blot for ATR Degradation

This protocol outlines the steps to assess the degradation of ATR in response to **Abd110** treatment in cancer cell lines.

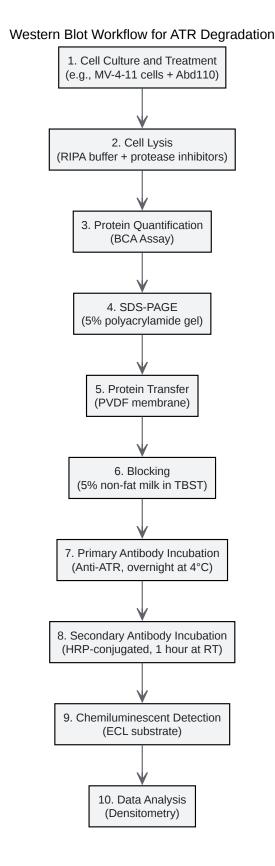


Materials and Reagents

- Cell Lines: MOLT-4 (T-cell acute lymphoblastic leukemia), MIA PaCa-2 (pancreatic cancer),
 or MV-4-11 (acute myeloid leukemia) cells.
- Abd110 (compound 42i): Prepare stock solutions in DMSO.
- Proteasome Inhibitor: MG132 (optional, for mechanism validation).
- Cell Lysis Buffer: RIPA buffer or a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.[5][6]
- SDS-PAGE Gels: Appropriate percentage polyacrylamide gels for resolving high molecular weight proteins (ATR is ~301 kDa).[7]
- Transfer Buffer: Standard Tris-glycine buffer with methanol.
- Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[8][9]
- Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[8]
- Primary Antibodies:
 - Rabbit anti-ATR polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA1-450, GeneTex Cat# GTX128146).[7][10]
 - Rabbit anti-phospho-ATR (Ser428) antibody (e.g., Millipore Cat# ABE389).[8]
 - Mouse or Rabbit anti-β-actin antibody (loading control).
- Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
- Wash Buffer: TBST.

Experimental Workflow





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Caption: A stepwise workflow for the detection of ATR degradation using Western blotting.



Step-by-Step Procedure

- Cell Culture and Treatment:
 - Culture cells to approximately 70-80% confluency.
 - Treat cells with varying concentrations of **Abd110** (e.g., 0.5 μM, 1 μM, 2 μM) for a specified duration (e.g., 12 or 24 hours).[4][11]
 - Include a DMSO-treated vehicle control.
 - For mechanistic studies, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 1 μM for 2 hours) before adding Abd110 to confirm proteasome-dependent degradation.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysates at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the soluble protein fraction.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize protein amounts for all samples (e.g., 20-30 μg per lane).
 - Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
 - Load samples onto a low-percentage (e.g., 5%) SDS-polyacrylamide gel to resolve the high-molecular-weight ATR protein.[7]



- Run the gel according to standard procedures.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
- · Blocking:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
- Antibody Incubation:
 - Incubate the membrane with the primary anti-ATR antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:500 to 1:1000) overnight at 4°C with gentle agitation.[7][16]
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane again three times for 5-10 minutes each with TBST.
- Detection and Analysis:
 - Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
 - To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like β-actin.
 - Quantify the band intensities using densitometry software to determine the percentage of ATR degradation relative to the vehicle control.



Data Presentation

The following table summarizes the reported effects of **Abd110** on ATR protein levels in different cancer cell lines.

Cell Line	Compound	Concentrati on (µM)	Treatment Time (h)	ATR Degradatio n (%)	Reference
MV-4-11	Abd110 (42i)	1	12	80-90%	[11][17]
MIA PaCa-2	Abd110 (42i)	Not Specified	Not Specified	~60% (Reduced to 40% of control)	[1]
MOLT-4	Abd110	Not Specified	Not Specified	Up to 90%	[2]

Conclusion

This protocol provides a comprehensive guide for the detection and quantification of **Abd110**-induced ATR degradation using Western blotting. This method is essential for characterizing the activity of ATR-targeting PROTACs and can be adapted to assess the degradation of other target proteins. The successful implementation of this protocol will aid researchers in the development and validation of novel protein degraders for therapeutic applications.

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